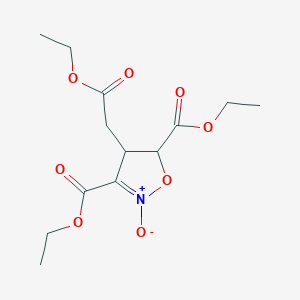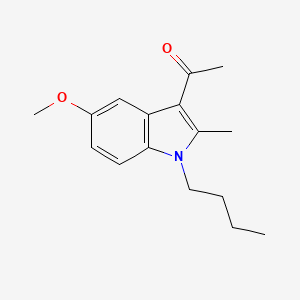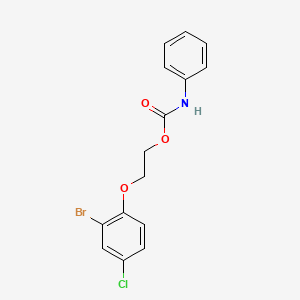![molecular formula C17H19BrO2 B4931162 1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
1-[(5-bromopentyl)oxy]-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromopentyl)oxy]-3-phenoxybenzene, also known as BPPB, is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
1-[(5-bromopentyl)oxy]-3-phenoxybenzene exerts its biological effects by binding to specific target molecules, such as proteins or receptors, and altering their function. The exact mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of G protein-coupled receptor signaling, and the regulation of intracellular calcium levels. Its effects are dependent on the concentration and duration of exposure, as well as the specific target molecule it interacts with.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has several advantages for lab experiments, including its high purity, stability, and fluorescent properties. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for handling and analyzing it.
Direcciones Futuras
There are several future directions for the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene in scientific research. One potential area of investigation is the development of new cancer therapies based on its ability to inhibit cancer cell growth. Another area of interest is the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene as a tool for studying the role of G protein-coupled receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene and its potential applications in other areas of scientific research.
Métodos De Síntesis
1-[(5-bromopentyl)oxy]-3-phenoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with 5-bromopentanol in the presence of a catalyst. The resulting product is then reacted with phenol in the presence of a base to obtain 1-[(5-bromopentyl)oxy]-3-phenoxybenzene. This method has been optimized to produce high yields of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene with high purity.
Aplicaciones Científicas De Investigación
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a potential therapeutic agent for cancer treatment, and as a tool for studying the role of G protein-coupled receptors in signal transduction pathways. Its unique properties make it a versatile tool for investigating various biological processes.
Propiedades
IUPAC Name |
1-(5-bromopentoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBAOGOPGLODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)


![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)

![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)